molecular formula C9H11N3O B15326471 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B15326471
M. Wt: 177.20 g/mol
InChI Key: BRAPGKQFUOYCDO-UHFFFAOYSA-N
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Description

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile is an organic compound with a molecular formula of C8H11N3O This compound features a pyrazole ring substituted with a methyl group, an oxolan (tetrahydrofuran) ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with oxirane (ethylene oxide) in the presence of a base to form the oxolan ring. The carbonitrile group can be introduced via a dehydration reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific receptors or enzymes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a carbonitrile group.

    3-methyl-1-(tetrahydro-3-furanyl)-1H-pyrazole: Lacks the carbonitrile group, featuring only the pyrazole and oxolan rings.

Uniqueness

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-methyl-1-(oxolan-3-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7-8(4-10)5-12(11-7)9-2-3-13-6-9/h5,9H,2-3,6H2,1H3

InChI Key

BRAPGKQFUOYCDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)C2CCOC2

Origin of Product

United States

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